OICR-9429 is a potent and selective small-molecule antagonist of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL). It operates by competitively binding to the 'WIN' site on WDR5, thereby disrupting the formation of the MLL1 histone methyltransferase complex essential for H3K4 trimethylation. Developed as a high-affinity chemical probe, OICR-9429 exhibits a binding affinity (Kd) for WDR5 in the nanomolar range (24-93 nM depending on the assay) and demonstrates high selectivity over other methyltransferases and chromatin 'reader' domains. This compound serves as a critical tool for investigating the biological functions of WDR5 and the consequences of its inhibition in cellular and in vivo models, particularly in contexts like MLL-rearranged leukemia.
In the study of protein-protein interaction inhibitors, minor structural variations between compounds can lead to significant, unpredictable changes in binding affinity, cellular permeability, off-target effects, and overall biological activity. Substituting OICR-9429 with other WDR5 inhibitors, even close analogs, without re-validating these parameters can compromise experimental reproducibility and lead to misleading conclusions. A key procurement advantage of OICR-9429 is the co-availability of OICR-0547, a structurally similar but biologically inactive negative control. This matched pair enables rigorous validation of on-target effects, a critical feature for high-impact studies that most other WDR5 inhibitors lack. Procuring OICR-9429 ensures access to a well-characterized probe with a dedicated control, directly supporting robust and publishable experimental design.
OICR-9429 demonstrates high-affinity binding to WDR5, with a dissociation constant (Kd) of 93 nM. It effectively displaces the MLL WIN peptide with a Kdisp value of 64 nM, confirming potent disruption of the key protein-protein interaction. In cellular contexts, it disrupts the interaction of WDR5 with MLL1 and RbBP5 with IC50 values below 1 µM.
| Evidence Dimension | Binding Affinity (Kd) & Displacement Potency (Kdisp) |
| Target Compound Data | Kd = 93 ± 28 nM; Kdisp = 64 ± 4 nM |
| Comparator Or Baseline | Baseline MLL WIN peptide interaction |
| Quantified Difference | Potent, nanomolar-range binding and disruption |
| Conditions | In vitro binding assays (SPR, ITC, FP); Cellular co-immunoprecipitation assays. |
This ensures that the compound effectively engages its intended target at achievable concentrations in both biochemical and cellular experiments, providing confidence in its on-target activity.
OICR-9429 exhibits exceptional target selectivity, a critical attribute for a chemical probe. It showed no significant binding or inhibition when screened against a panel of 22 human methyltransferases and 9 different WD40- and histone reader domains. Furthermore, broad profiling against a panel of over 250 kinases, GPCRs, ion channels, and transporters confirmed its high selectivity for WDR5.
| Evidence Dimension | Inhibitory Activity vs. Off-Targets |
| Target Compound Data | No significant inhibition observed at tested concentrations. |
| Comparator Or Baseline | Panel of >22 methyltransferases, >9 reader domains, >250 common drug targets. |
| Quantified Difference | >100-fold selectivity over many related epigenetic targets. |
| Conditions | In vitro enzymatic and binding assays. |
High selectivity minimizes the risk that observed biological effects are due to off-target activities, making experimental results more reliable and directly attributable to WDR5 inhibition.
A significant differentiator for OICR-9429 is the availability of OICR-0547, a closely related analog designed as a negative control. OICR-0547 is inactive and does not bind to WDR5, allowing researchers to perform robust control experiments to distinguish specific, on-target effects of WDR5 inhibition from non-specific or off-target effects of the chemical scaffold. This matched-pair tooling is a procurement-critical feature not available for many other epigenetic inhibitors.
| Evidence Dimension | WDR5 Binding Activity |
| Target Compound Data | Binds WDR5 with Kd = 24-93 nM |
| Comparator Or Baseline | OICR-0547 (Negative Control): Does not bind to WDR5. |
| Quantified Difference | Qualitative difference (Active vs. Inactive) |
| Conditions | Biochemical binding assays; Cellular viability assays. |
Using a matched negative control is essential for rigorous experimental design, strengthening conclusions and increasing the likelihood of publication in high-impact journals.
With its high potency and selectivity, OICR-9429 is the right choice for dissecting the role of the WDR5-MLL interaction in cancer cell proliferation, differentiation, and survival. Its use, alongside the OICR-0547 negative control, allows for unambiguous confirmation that observed phenotypes, such as reduced viability in acute myeloid leukemia cells, are a direct result of WDR5 antagonism.
Given its demonstrated ability to disrupt the WDR5-MLL1 interaction in cells at sub-micromolar concentrations, OICR-9429 is well-suited for studies investigating the downstream effects on histone methylation and target gene expression. Researchers can confidently use this compound to probe the epigenetic consequences of WDR5 inhibition in various cellular models.
OICR-9429 has been successfully used in vivo to suppress tumor growth and enhance the efficacy of chemotherapeutics in models of bladder cancer. This makes it a suitable tool for researchers planning to translate in vitro findings into animal models to evaluate the therapeutic potential of targeting the WDR5-MLL axis.